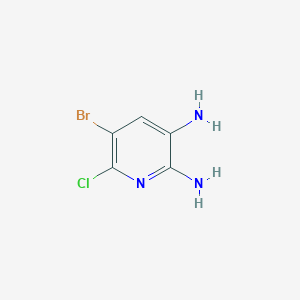

5-Bromo-6-chloropyridine-2,3-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-6-chloropyridine-2,3-diamine is a chemical compound with the empirical formula C5H4BrClN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .

Synthesis Analysis

The synthesis of this compound involves several steps. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C5H5BrClN3/c6-2-1-3 (8)5 (9)10-4 (2)7/h1H,8H2, (H2,9,10) . This indicates that the molecule consists of a pyridine ring with bromine and chlorine substituents, and two amine groups .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve several steps. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 222.47 . The compound has a melting point of 164-166 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

- Selective Amination: The compound serves as a substrate in selective amination reactions. A study demonstrated that 5-bromo-2-chloropyridine was effectively aminated using a palladium-Xantphos complex, leading to a high yield of the aminated product (Ji, Li, & Bunnelle, 2003).

Halogen Exchange Reactions

- Halogen/Halogen Displacement: This compound participates in halogen exchange reactions, which are crucial in synthesizing various halogenated organic compounds. A study noted that heating with bromotrimethylsilane converts 2-chloropyridine to 2-bromopyridine, demonstrating halogen displacement (Schlosser & Cottet, 2002).

Structural Studies and Material Synthesis

- Synthesis of Halogen-rich Intermediates: The compound is used in the synthesis of halogen-rich intermediates for medicinal chemistry research. An example is the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a valuable building block in medicinal chemistry (Wu, Porter, Frennesson, & Saulnier, 2022).

Chemical Transformations and Reactions

- Regioselective Reactions: It is used in regioselective displacement reactions, as indicated in a study where 5-bromo-2,4-dichloro-6-methyl-pyrimidine reacted with ammonia, yielding regioselective products (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).

Electrochemical Synthesis

- Electrosynthesis: The compound is involved in electrosynthesis processes. For instance, electrosynthesis of 6-aminonicotinic acid through the electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine has been investigated (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds are often used in the synthesis of more complex molecules, suggesting that its targets could be diverse depending on the specific context .

Mode of Action

It’s known that bromo and chloro substituents on pyridine rings can enhance reactivity, making these compounds useful in various chemical reactions .

Biochemical Pathways

It’s worth noting that pyridine derivatives are often involved in suzuki–miyaura coupling reactions, which are widely used in organic synthesis .

Pharmacokinetics

The compound’s molecular weight of 20746 suggests it may have suitable properties for absorption and distribution .

Result of Action

As a building block in chemical synthesis, its effects would largely depend on the final compounds it’s used to create .

Eigenschaften

IUPAC Name |

5-bromo-6-chloropyridine-2,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClN3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCKGXFQPDMHBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Cl)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3014643.png)

![Methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-3-carboxylate](/img/structure/B3014645.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B3014647.png)

![N-Ethyl-N-[2-[(4-methyl-1,3-oxazol-5-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B3014649.png)

![4H-thieno[3,2-b]pyrrol-5-ylmethanol](/img/structure/B3014650.png)

![6-Tert-butyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3014653.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3014655.png)

![1-(7-(3-(benzo[d]oxazol-2-ylthio)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B3014660.png)